molecular formula C55H74N4O5 B1594905 methyl (3R,21S,22S)-16-ethenyl-11-ethyl-4-hydroxy-12,17,21,26-tetramethyl-22-[3-oxo-3-[(E,7S,11S)-3,7,11,15-tetramethylhexadec-2-enoxy]propyl]-7,23,24,25-tetrazahexacyclo[18.2.1.15,8.110,13.115,18.02,6]hexacosa-1,4,6,8(26),9,11,13(25),14,16,18(24),19-undecaene-3-carboxylate CAS No. 603-17-8

methyl (3R,21S,22S)-16-ethenyl-11-ethyl-4-hydroxy-12,17,21,26-tetramethyl-22-[3-oxo-3-[(E,7S,11S)-3,7,11,15-tetramethylhexadec-2-enoxy]propyl]-7,23,24,25-tetrazahexacyclo[18.2.1.15,8.110,13.115,18.02,6]hexacosa-1,4,6,8(26),9,11,13(25),14,16,18(24),19-undecaene-3-carboxylate

Cat. No.: B1594905
CAS No.: 603-17-8
M. Wt: 871.2 g/mol
InChI Key: FDHFJXKRMIVNCQ-CQBRDPJOSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Pheophytin a (CAS 603-17-8) is a chlorophyll-derived tetrapyrrole pigment with the molecular formula C55H74N4O5 and a molecular weight of 871.2 g/mol . It is structurally characterized as a chlorophyll molecule that has lost its central Mg2+ ion . This compound serves a critical role in photosynthesis as the primary electron acceptor in Photosystem II (PSII) in plants and the reaction center of purple bacteria . Upon light excitation of the reaction center (P680), Pheophytin a accepts an electron in a few picoseconds, forming a radical pair and initiating the charge separation process that is fundamental to photosynthetic energy conversion . Beyond its central role in photosynthesis, Pheophytin a has significant research value in other areas. Recent studies have identified it and its hydroxylated derivative as potent inducers of the detoxification enzyme NAD(P)H quinone oxidoreductase-1 (NQO-1) in liver cells, suggesting potential for research into cellular defense mechanisms against toxins . Furthermore, in vitro and in vivo studies have demonstrated that Pheophytin a extracted from edible green algae exhibits potent anti-inflammatory activity. It has been shown to inhibit the production of superoxide anions in macrophages, suppress chemotaxis in human polymorphonuclear leukocytes (PMNs), and significantly reduce TPA-induced inflammatory responses like ear edema formation . Another study found that it inhibits inflammation by suppressing lipopolysaccharide (LPS)-induced substances such as nitric oxide (NO) and prostaglandin E2 (PGE2) in macrophages, acting through pathways involving extracellular signal-regulated kinase (ERK1/2) and signal transducer and activator of transcription 1 (STAT-1) . Analytically, Pheophytin a is also used in the routine spectrophotometric determination of pigment stoichiometry in isolated PS II reaction center complexes . This product is intended for research purposes only and is not approved for human, veterinary, or household use.

Properties

CAS No.

603-17-8

Molecular Formula

C55H74N4O5

Molecular Weight

871.2 g/mol

IUPAC Name

methyl (3R,21S,22S)-16-ethenyl-11-ethyl-4-hydroxy-12,17,21,26-tetramethyl-22-[3-oxo-3-[(E,7S,11S)-3,7,11,15-tetramethylhexadec-2-enoxy]propyl]-7,23,24,25-tetrazahexacyclo[18.2.1.15,8.110,13.115,18.02,6]hexacosa-1,4,6,8(26),9,11,13(25),14,16,18(24),19-undecaene-3-carboxylate

InChI

InChI=1S/C55H74N4O5/c1-13-39-35(8)42-28-44-37(10)41(24-25-48(60)64-27-26-34(7)23-17-22-33(6)21-16-20-32(5)19-15-18-31(3)4)52(58-44)50-51(55(62)63-12)54(61)49-38(11)45(59-53(49)50)30-47-40(14-2)36(9)43(57-47)29-46(39)56-42/h13,26,28-33,37,41,51,58,61H,1,14-25,27H2,2-12H3/b34-26+,44-28?,46-29?,47-30?,52-50?/t32-,33-,37-,41-,51+/m0/s1

InChI Key

FDHFJXKRMIVNCQ-CQBRDPJOSA-N

Isomeric SMILES

CCC1=C(C2=NC1=CC3=C(C4=C([C@@H](C(=C5[C@H]([C@@H](C(=CC6=NC(=C2)C(=C6C)C=C)N5)C)CCC(=O)OC/C=C(\C)/CCC[C@@H](C)CCC[C@@H](C)CCCC(C)C)C4=N3)C(=O)OC)O)C)C

Canonical SMILES

CCC1=C(C2=NC1=CC3=C(C4=C(C(C(=C5C(C(C(=CC6=NC(=C2)C(=C6C)C=C)N5)C)CCC(=O)OCC=C(C)CCCC(C)CCCC(C)CCCC(C)C)C4=N3)C(=O)OC)O)C)C

Other CAS No.

603-17-8

physical_description

Waxy blue-black solid;  [Merck Index]

Origin of Product

United States

Biosynthesis and Occurrence of Pheophytin a

Biosynthetic Pathways of Pheophytin a Formation

The primary route to Pheophytin a formation is through the removal of the central magnesium ion from Chlorophyll (B73375) a. This process, known as Mg-dechelation, is a pivotal step in the breakdown of chlorophyll. nih.govnih.govnih.govmdpi.com

The conversion of Chlorophyll a to Pheophytin a occurs via a process called Mg-dechelation or pheophytinization, where the central Mg²⁺ ion is replaced by two hydrogen ions. researchgate.nettaylorandfrancis.comfoodandnutritionjournal.org This reaction is considered the first committed step in the chlorophyll degradation pathway that occurs during processes like leaf senescence. nih.govoup.com While Pheophytin a is a product of degradation, it also plays a crucial role as the primary electron acceptor in Photosystem II (PSII) of oxygenic photosynthetic organisms. cas.czresearchgate.net

The enzymatic removal of magnesium from Chlorophyll a is catalyzed by a specific enzyme known as Mg-dechelatase. nih.govmdpi.com The protein responsible for this activity is the STAY-GREEN (SGR) protein. nih.govnih.govmdpi.com SGR is a chloroplast-located protein that is essential for initiating chlorophyll breakdown during leaf senescence and fruit ripening. nih.govnih.govuniprot.org In fact, SGR's activity is considered a prerequisite for the subsequent degradation of both chlorophyll and its associated light-harvesting complex apoproteins. nih.gov

The SGR protein interacts with chlorophyll catabolic enzymes (CCEs) and the light-harvesting complex II (LHCII) to form an SGR-CCEs-LHCII complex, which facilitates the conversion of Chlorophyll a to Pheophytin a. mdpi.com The expression of the SGR gene is upregulated during natural developmental processes like senescence and can be induced by abiotic stresses such as light deficiency. mdpi.comnih.govuniprot.org Recombinant SGR1 has demonstrated high dechelating activity on Chlorophyll a, but very low activity on Chlorophyllide a and none on Chlorophyll b. uniprot.org This specificity indicates that Chlorophyll b must first be converted to Chlorophyll a before it can be degraded via this pathway. nih.gov The Mg-dechelation of Chlorophyll a by SGR also serves as a signal that activates the expression of NYC1, an enzyme involved in Chlorophyll b degradation. nih.gov

Table 1: Research Findings on STAY-GREEN (SGR) Protein

Finding Organism/System Studied Reference
SGR encodes a chloroplast protein that regulates chlorophyll degradation. Rice (Oryza sativa) nih.gov
SGR proteins are key to dismantling photosynthetic chlorophyll-apoprotein complexes. General (Review) nih.gov
SGR catalyzes the Mg²⁺ dechelation from Chlorophyll a, the first step of degradation. Bacterial homolog/Computational nih.gov
MsSGR gene is upregulated by light deficiency, accelerating chlorophyll degradation. Magnolia sinostellata, Arabidopsis, Tobacco mdpi.com
Mutations in SGR homologs are responsible for stay-green phenotypes. Tomato, Pepper oup.com
SGR1 is a Mg-dechelatase required for chlorophyll degradation during senescence. Arabidopsis thaliana uniprot.org

Mg-Dechelation from Chlorophyll a

Natural Occurrence and Distribution of Pheophytin a

Pheophytin a is found across a wide range of life forms that perform photosynthesis and its concentration varies depending on the organism's developmental stage.

Pheophytin a is a ubiquitous component in all organisms that perform oxygenic photosynthesis, including higher plants, algae, and cyanobacteria. uni-muenchen.de In these organisms, it serves a vital function not as a light-harvesting pigment but as the first electron carrier in the electron transfer pathway of Photosystem II. cas.czresearchgate.netuni-muenchen.de While present in smaller quantities compared to Chlorophyll a, two Pheophytin a molecules are located in the reaction center of PSII, where one acts as the primary electron acceptor. cas.cz In anoxygenic photosynthetic bacteria, a related compound, bacteriopheophytin (B92524), functions as an intermediary electron acceptor. cas.cz

The concentration of Pheophytin a increases significantly during chlorophyll degradation events such as leaf senescence and fruit ripening. oup.comnih.gov This accumulation is a direct consequence of the upregulation and increased activity of the SGR enzyme, which converts Chlorophyll a into Pheophytin a. uniprot.orgoup.com For instance, during leaf senescence in Arabidopsis, the absence of a functional Pheophytinase (PPH), the enzyme that dephytylates Pheophytin a, leads to the accumulation of Pheophytin a and a "stay-green" phenotype. nih.gov Similarly, in ripening tomato fruits, Pheophytin a transiently accumulates as chlorophyll is broken down, although other hydrolases may also be involved in the process. nih.govresearchgate.net In kiwifruit, the activity of magnesium dechelatase is associated with the degreening process as the fruit ripens. mdpi.com

Table 2: Accumulation of Pheophytin a in Developmental Processes

Developmental Process Organism Observation Reference(s)
Leaf Senescence Arabidopsis thaliana Mutants deficient in Pheophytinase (PPH) accumulate pheophytin. nih.gov
Leaf Senescence Tomato (Solanum lycopersicum) Silencing of the PPH gene leads to pheophytin accumulation. nih.govresearchgate.net
Fruit Ripening Tomato (Solanum lycopersicum) Pheophytin transiently accumulates in ripening fruits. nih.govresearchgate.net
Fruit Ripening General Pheophytin a is an intermediate in chlorophyll breakdown. oup.com

Presence in Photosynthetic Organisms (e.g., Plants, Algae, Bacteria)

Formation of Pheophytin a through Non-Enzymatic Degradation Pathways

Besides the enzymatically controlled pathway, Pheophytin a can also be formed from Chlorophyll a through non-enzymatic degradation. This typically occurs under conditions that destabilize the central magnesium ion. foodandnutritionjournal.org Treatment with a weak acid is a well-known method to facilitate the replacement of the Mg²⁺ ion with two hydrogen ions, thereby converting chlorophyll to pheophytin. researchgate.nettaylorandfrancis.comcas.cz

This non-enzymatic conversion is a significant factor in the color change of green vegetables during thermal processing, such as canning or cooking, where heat and released plant acids cause the degradation of chlorophyll to olive-brown pheophytin. foodandnutritionjournal.orgresearchgate.net The degradation of chlorophylls (B1240455) to pheophytins during processing generally follows first-order kinetics. researchgate.net Environmental stressors can also induce non-enzymatic formation of Pheophytin a. For example, in plants growing in soils contaminated with heavy metals, the central Mg²⁺ can be replaced by other metal ions like Cu²⁺, which can lead to pigment degradation. taylorandfrancis.comnih.gov Studies have shown that copper ions can assist in the degradation of Pheophytin a, leading to the opening of the tetrapyrrole ring. nih.govmdpi.com

Table 3: Mentioned Compounds

Compound Name
7-hydroxymethyl chlorophyll a
Bacteriopheophytin
Chlorophyll a
Chlorophyll b
Chlorophyllide a
Pheophorbide a
Pheophytin a
Pheophytinase
Pyropheophytin

Acidification-Induced Formation

The most well-documented pathway for the formation of pheophytin a is the acid-catalyzed removal of the central magnesium ion from chlorophyll a. wikipedia.orgtaylorandfrancis.com This process, known as pheophytinization, can occur when chlorophyll is exposed to even weak acids. wikipedia.org The reaction is a straightforward displacement where two protons (H⁺) replace the Mg²⁺ ion held within the porphyrin ring. researchgate.net

The rate of this conversion is highly dependent on pH. researchgate.net Spectrophotometric methods used to differentiate between chlorophyll a and pheophytin a are most effective within a narrow pH range of 2.6 to 2.8. researchgate.net At higher pH levels, the reaction is slow and may not go to completion. researchgate.net Conversely, at lower pH values, other reactions can occur, such as the breakdown of carotenoid pigments and the formation of pheophytin dications, which can interfere with accurate measurements. researchgate.net

The acidification process can be induced by various means. In laboratory settings, acids like glacial acetic acid or hydrochloric acid are commonly used to convert chlorophyll a to pheophytin a for analytical purposes. scirp.orgasianpubs.org For instance, studies have shown the successful conversion of chlorophyll to pheophytin using glacial acetic acid at concentrations of 6.33 M and 10.35 M. asianpubs.org

Interestingly, certain substances can facilitate this process. For example, the antibiotic tetracycline (B611298) has been shown to induce the degradation of chlorophyll to pheophytin through two mechanisms: by increasing the acidity of the medium and by directly binding to and removing the Mg²⁺ ion from the chlorophyll molecule. nih.gov The rate of this pheophytin formation is dependent on the concentration ratio of tetracycline to chlorophyll. nih.gov

Role of Environmental Factors (e.g., Storage Conditions, Oxidative Stress)

The formation and accumulation of pheophytin a are significantly influenced by a range of environmental factors, particularly storage conditions and oxidative stress. These factors can accelerate the degradation of chlorophyll a, leading to increased levels of pheophytin a in various natural products and biological systems.

Storage Conditions:

The storage of plant materials and derived products, such as vegetable oils, can have a profound impact on chlorophyll stability and the subsequent formation of pheophytin a. Key factors include:

Temperature: Elevated temperatures can accelerate the degradation of chlorophyll to pheophytin. researchgate.net This is a common issue in the food industry, where thermal processing can lead to the discoloration of green vegetables as chlorophyll is converted to the olive-brown pheophytin. ucanr.edu For example, the conversion of chlorophylls to pheophytins begins at temperatures of 60°C or higher. ucanr.edu In virgin olive oil, higher storage temperatures lead to a faster increase in pyropheophytin a, a further degradation product of pheophytin a. researchgate.netresearchgate.net Studies on premium extra virgin olive oils have shown that freezing and storing at -20°C better preserves the green color compared to rapid freezing with liquid nitrogen, which led to a faster loss of green color due to pheophytinization during storage. researchgate.net

Light: Exposure to light, especially in the presence of other stressors, can promote the degradation of chlorophyll. taylorandfrancis.comsissg.it In bottled extra virgin olive oils, light exposure for even a few months can cause significant degradation of pheophytins. sissg.it The type of packaging and its ability to block light can therefore influence the rate of pheophytin formation. sissg.it

Humidity and Water Activity: The presence of moisture can also facilitate the conversion of chlorophyll to pheophytin. taylorandfrancis.com In dehydrated spinach, the pH can decrease during storage in high humidity, creating an acidic environment that promotes pheophytin formation. mdpi.com Studies on thylakoid powders have shown that chlorophyll degradation is more pronounced at higher relative humidity. mdpi.com

Oxygen: The availability of oxygen can contribute to the degradation of chlorophyll and the formation of pheophytin derivatives. The presence of allomers of pheophytin in olive oil indicates the availability of oxygen during storage. researchgate.net

Oxidative Stress:

Oxidative stress, characterized by an imbalance between the production of reactive oxygen species (ROS) and the ability of an organism to detoxify these reactive products, can also lead to the degradation of chlorophyll a and the formation of pheophytin a. researchgate.net

Environmental stresses such as extreme temperatures, intense light, and drought can induce the production of ROS in plants. researchgate.net These ROS can damage cellular components, including chlorophyll. researchgate.net For instance, heavy metal contamination in soil can cause a reduction in chlorophyll content, partly by degrading it into pheophytin. taylorandfrancis.com The presence of copper ions (Cu²⁺) in the presence of oxygen has been shown to assist in the degradation of pheophytin a. mdpi.comnih.gov

The relationship between oxidative stress and chlorophyll degradation is complex. While high levels of ROS can lead to chlorophyll breakdown, the generation of a moderate amount of ROS through certain stress treatments can sometimes activate antioxidant defense systems, which may in turn help to suppress chlorophyll degradation. researchgate.net

The ratio of chlorophyll a to pheophytin a is often used as an indicator of the physiological health of phytoplankton and the freshness of products like olive oil. taylorandfrancis.comresearchgate.net A higher proportion of pheophytin a can signify aging, improper storage, or exposure to stressful environmental conditions. researchgate.netresearchgate.net

Biological and Biochemical Functions of Pheophytin a

Role as the Primary Electron Acceptor in Photosystem II Reaction Centers

In the intricate machinery of photosynthesis, Pheophytin a plays the vital role of the first electron carrier intermediate within the electron transfer pathway of Photosystem II (PSII) in plants and in the type II photosynthetic reaction center (RC P870) of purple bacteria. wikipedia.orgchemeurope.com Upon excitation by light energy, the primary electron donor in the PSII reaction center, a pair of chlorophyll (B73375) molecules known as P680, ejects an electron. frontiersin.org This high-energy electron is immediately transferred to a nearby Pheophytin a molecule, which acts as the primary electron acceptor. frontiersin.orgkhanacademy.orgresearchgate.netpnas.org This event marks the crucial charge separation step, converting the light energy into chemical energy. wikipedia.orgwikipedia.org The negatively charged Pheophytin a radical then passes the electron to a series of plastoquinone (B1678516) molecules, initiating the electron transport chain. wikipedia.orgnih.gov

Key Findings on Pheophytin a as the Primary Electron Acceptor:

FindingSignificance
Reducibility of Pheophytin a Demonstrated its capacity to accept an electron, a key characteristic of an electron acceptor. wikipedia.orgresearchgate.net
Proportionality to PSII Reaction Centers The amount of Pheophytin a is directly proportional to the number of PSII reaction centers, indicating its integral role. wikipedia.orgchemeurope.com
Low-Temperature Photoreduction Its photoreduction occurs even at temperatures as low as 100K, a characteristic of primary photochemical reactions. wikipedia.org
Sequential Reduction Photoreduction of Pheophytin a is observed after the reduction of plastoquinone has been chemically blocked, confirming its position earlier in the electron transport chain. wikipedia.org

The transfer of an electron from the excited P680* to Pheophytin a is an incredibly rapid process. Studies have resolved that the primary charge separation, forming the radical pair P680+Pheo−, occurs with an apparent lifetime of 2-4 picoseconds. pnas.org This initial step is followed by the reoxidation of the Pheophytin a anion as it passes the electron to the first plastoquinone acceptor, QA, with a rate constant of approximately 5.7 ns⁻¹ in intact PSII cores. pnas.org This rapid sequence of events is crucial for efficiently capturing light energy and preventing wasteful charge recombination. frontiersin.org

The mechanism involves the excited P680* donating an electron to the Pheophytin a molecule, resulting in a negatively charged Pheophytin a radical. wikipedia.orglibretexts.org This radical then quickly transfers the electron to two consecutive plastoquinone molecules, continuing the flow of electrons through the electron transport chain. wikipedia.org

The PSII reaction center is a complex of proteins and pigments. At its heart lies a heterodimer of the D1 and D2 proteins, which bind the essential cofactors for electron transfer, including P680 and Pheophytin a. frontiersin.orgebi.ac.ukoup.com Specifically, the active Pheophytin a molecule, which directly accepts the electron from P680, is bound to the D1 protein. frontiersin.org There are two Pheophytin a molecules within the PSII reaction center, but only the one associated with the D1 protein is considered phytochemically active in the primary electron transfer pathway. ebi.ac.uk The D1/D2 heterodimer provides the structural framework that precisely positions the cofactors, ensuring the high efficiency of the charge separation and subsequent electron transfer steps. oup.com

Pheophytin a Interaction with D1 and D2 Reaction Center Proteins

Involvement in Chlorophyll Catabolism Pathway

Beyond its critical role in photosynthesis, Pheophytin a is also a key intermediate in the chlorophyll catabolism pathway, the process by which plants break down chlorophyll during leaf senescence and fruit ripening. uzh.chnih.govpathbank.org This degradation is a vital process for recycling nutrients, particularly nitrogen, from aging tissues. nih.gov

A crucial step in chlorophyll breakdown is the removal of the phytol (B49457) tail from the chlorophyll molecule, a process called dephytylation. nih.govoup.com For a long time, it was believed that chlorophyllase was the primary enzyme responsible for this step. However, recent research has identified another enzyme, Pheophytinase (PPH), as the key player in this process during leaf senescence in several plant species. uzh.chnih.govoup.com

PPH is a chloroplast-located hydrolase that specifically dephytylates Pheophytin a, not chlorophyll a. uzh.choup.comoup.com This enzymatic reaction converts Pheophytin a into Pheophorbide a and a free phytol molecule. uzh.chpathbank.orgigem.org The significance of this finding is that it revised the accepted sequence of the initial steps of chlorophyll catabolism. It is now understood that the removal of the central magnesium ion from chlorophyll a to form Pheophytin a precedes the removal of the phytol tail. uzh.choup.com Mutants deficient in PPH exhibit a "stay-green" phenotype, as they are unable to degrade chlorophyll and consequently accumulate Pheophytin a during senescence. uzh.choup.com

The Revised Early Steps of Chlorophyll Catabolism:

Chlorophyll a → Pheophytin a → Pheophorbide a

The specificity of Pheophytinase (PPH) for Pheophytin a as its substrate provides a clear metabolic separation between the pathways of chlorophyll synthesis (anabolism) and chlorophyll breakdown (catabolism). uzh.choup.com The final step in chlorophyll biosynthesis is the insertion of a phytol tail onto chlorophyllide a. If chlorophyllase were the primary enzyme in catabolism, it would produce chlorophyllide a, an intermediate in the anabolic pathway. The fact that PPH acts on Pheophytin a, a molecule not directly on the biosynthetic pathway to chlorophyll, prevents a futile cycle of synthesis and degradation and allows for independent regulation of these two opposing processes. uzh.choup.com This metabolic channeling ensures that the breakdown of chlorophyll is an efficient and controlled process, distinct from its synthesis. nih.gov

Enzymatic Conversion by Pheophytinase (PPH) to Pheophorbide a

Other Investigated Biological Activities (Non-Clinical Focus) of Pheophytin a

Pheophytin a, a chlorophyll derivative where the central magnesium ion is replaced by two hydrogen atoms, has been the subject of various non-clinical investigations to determine its broader biological and biochemical activities. Research has explored its potential in several areas, from antioxidant and anti-inflammatory actions to effects on cellular differentiation and immune responses.

Antioxidant Properties and Free Radical Scavenging Mechanisms

Pheophytin a has demonstrated significant antioxidant capabilities in multiple in vitro studies. Its chemical structure allows it to effectively neutralize reactive oxygen species (ROS), which are implicated in cellular damage. The antioxidant activity of pheophytins has been reported to be even stronger than that of their chlorophyll precursors. scirp.org

The primary mechanisms behind its antioxidant effects include:

Free Radical Scavenging: Pheophytin a can directly interact with and scavenge free radicals. scirp.org Studies using the 1,1-diphenyl-2-picrylhydrazyl (B32988) (DPPH) radical scavenging assay have shown that pheophytins can reduce the DPPH radical in a dose-dependent manner. scirp.orgresearchgate.netresearchgate.net The free nitrogen atoms in the pheophytin porphyrin ring may react with the DPPH radical, converting it into a stable compound. researchgate.net

Metal Ion Chelation: Pheophytin a can chelate pro-oxidant metal ions, such as iron (II). scirp.orgscirp.org By binding to these ions, it prevents them from participating in the Fenton reaction, a chemical process that generates highly damaging hydroxyl radicals. scirp.orgresearchgate.net

Through these mechanisms, Pheophytin a helps prevent oxidative damage to critical biomolecules, including DNA and lipids. scirp.orgscirp.org

Table 1: Antioxidant Mechanisms of Pheophytin a

Mechanism Description Observed Effect References
Radical Scavenging Direct interaction with and neutralization of free radicals. Dose-dependent scavenging of the DPPH radical. scirp.org, researchgate.net, researchgate.net
Metal Ion Chelation Binding to pro-oxidant metal ions like Fe(II). Prevents the Fenton reaction, reducing hydroxyl radical formation. scirp.org, scirp.org

| Biomolecule Protection | Inhibition of oxidative damage to cellular components. | Prevention of oxidative DNA damage and lipid peroxidation. | scirp.org, scirp.org |

Anti-inflammatory Modulations in Cellular Models (e.g., Macrophage Responses)

Pheophytin a exhibits notable anti-inflammatory properties in cellular models, particularly in lipopolysaccharide (LPS)-stimulated macrophages. nih.govnih.gov When macrophages are activated by LPS, they produce a cascade of inflammatory mediators; Pheophytin a has been shown to intervene in this process.

Research findings in RAW 264.7 murine macrophage cells indicate that pre-treatment with Pheophytin a leads to:

Suppression of Inflammatory Mediators: It significantly inhibits the production of key inflammatory molecules, including nitric oxide (NO), prostaglandin (B15479496) E2 (PGE2), and the pro-inflammatory cytokine Interleukin-1β (IL-1β). nih.govresearchgate.net

Downregulation of Enzyme Expression: The compound represses the expression of inducible nitric oxide synthase (iNOS or NOS2) at both the protein and transcriptional levels, which is the enzyme responsible for producing large amounts of NO during inflammation. nih.govnih.govresearchgate.netresearchgate.netresearchgate.net While some studies also show a reduction in cyclooxygenase-2 (COX-2) expression nih.govresearchgate.net, others report that Pheophytin a suppresses iNOS without affecting COX-2. nih.govresearchgate.net

Inhibition of Signaling Pathways: The anti-inflammatory action of Pheophytin a is linked to its ability to modulate intracellular signaling. It has been shown to block the phosphorylation and activation of Signal Transducer and Activator of Transcription 1 (STAT-1) and inhibit the Extracellular signal-regulated kinase (ERK) pathway, both of which are crucial for the expression of inflammatory genes in response to LPS. nih.govresearchgate.net

Table 2: Anti-inflammatory Effects of Pheophytin a in LPS-Stimulated RAW 264.7 Macrophages

Inflammatory Mediator/Protein Effect of Pheophytin a Signaling Pathway Implication References
Nitric Oxide (NO) Suppressed production Inhibition of iNOS expression nih.gov, nih.gov
Prostaglandin E2 (PGE2) Suppressed production Inhibition of COX-2 expression nih.gov
Interleukin-1β (IL-1β) Suppressed production General anti-inflammatory response nih.gov
iNOS (NOS2) Protein Suppressed expression Down-regulation of STAT-1 and ERK pathways nih.gov, researchgate.net, nih.gov

| COX-2 Protein | Suppressed expression (in some studies) | Down-regulation of ERK pathway | nih.gov, researchgate.net |

Neurodifferentiation-Promoting Effects in PC12 Cell Models

Pheophytin a has been identified as a compound that can promote the differentiation of rat pheochromocytoma (PC12) cells, a common model for studying neuronal development. semanticscholar.orgnih.gov Research has shown that Pheophytin a does not induce neurite outgrowth on its own. nih.govresearchgate.net Instead, it acts synergistically with Nerve Growth Factor (NGF), a key protein in the survival and differentiation of neurons.

Key findings from studies on PC12 cells include:

When cells are treated with a low concentration of Pheophytin a (e.g., 3.9 µg/mL) in the presence of a suboptimal level of NGF (e.g., 10 ng/mL), the resulting neurite outgrowth is comparable to that produced by a high, optimal concentration of NGF (e.g., 50 ng/mL). nih.govresearchgate.net

This enhancement of neurodifferentiation is mediated through the activation of the mitogen-activated protein kinase (MAPK) signaling pathway, a crucial pathway that is also induced by NGF. nih.govresearchgate.netmdpi.com

The effect of Pheophytin a on neurite outgrowth is completely blocked by U0126, a specific inhibitor of the MAPK kinase (MEK), confirming the essential role of this pathway. nih.govresearchgate.net

Table 3: Neurodifferentiation-Promoting Activity of Pheophytin a in PC12 Cells

Condition Concentration Observed Effect Implicated Pathway References
Pheophytin a alone 3.9 µg/mL No neurite outgrowth - nih.gov, researchgate.net
Low NGF 10 ng/mL Minimal neurite outgrowth MAPK (baseline) nih.gov
High NGF 50 ng/mL Significant neurite outgrowth MAPK (activated) nih.gov
Pheophytin a + Low NGF 3.9 µg/mL + 10 ng/mL Significant neurite outgrowth, similar to High NGF MAPK (enhanced activation) nih.gov, researchgate.net

| Pheophytin a + Low NGF + U0126 | 3.9 µg/mL + 10 ng/mL + inhibitor | Effect on neurite outgrowth is blocked | MAPK (inhibited) | nih.gov, researchgate.net |

Immunomodulatory Effects in Ex Vivo Systems (e.g., Cytokine Production)

Beyond its anti-inflammatory role in macrophages, Pheophytin a has demonstrated other immunomodulatory activities in ex vivo systems. Studies suggest it can influence adaptive immune responses by modulating cytokine production in immune cells.

In one key study, the oral administration of Pheophytin a to mice was shown to enhance the production of specific cytokines in cells isolated from Peyer's patches (a component of the gut-associated lymphoid tissue). jst.go.jp Specifically, Pheophytin a at a dose of 10 mg/kg led to a significant increase in the production of Interleukin-2 (IL-2) and Interferon-gamma (IFN-γ) by activated T-cells ex vivo. jst.go.jp These cytokines are hallmarks of a T-helper 1 (Th1) type immune response, which is crucial for cell-mediated immunity. These results suggest that Pheophytin a may act as an immune-stimulating agent in certain contexts. jst.go.jp

Table 4: Immunomodulatory Effects of Pheophytin a on Cytokine Production in Peyer's Patch Cells (Ex Vivo)

Cytokine Effect of Pheophytin a (10 mg/kg) Associated Immune Response Reference
Interleukin-2 (IL-2) Increased production Th1 Response / T-Cell Proliferation jst.go.jp

| Interferon-gamma (IFN-γ) | Increased production | Th1 Response / Macrophage Activation | jst.go.jp |

Anti-mutagenic Properties in Research Models

Pheophytin a has shown potential as an anti-mutagenic agent, capable of protecting against genetic damage induced by carcinogens. researchgate.netnih.gov This activity is thought to be a key part of the chemoprotective effects observed for chlorophyll-related compounds.

A study using the rainbow trout animal model provided direct evidence of this anti-genotoxic activity. nih.gov

Trout were fed a diet containing the potent environmental carcinogen dibenzo[a,l]pyrene (B127179) (DBP).

The control group receiving only DBP showed an average of 2.46 DBP-DNA adducts per 10⁶ nucleotides in their liver cells. DNA adducts are pieces of a carcinogen that become attached to DNA, leading to mutations.

The group that received both DBP and purified Pheophytin a (at 3000 ppm) in their diet had significantly lower levels of DNA damage, with only 0.95 adducts per 10⁶ nucleotides. nih.gov

This demonstrates that dietary Pheophytin a can significantly inhibit the formation of DNA adducts in vivo, suggesting a protective mechanism that reduces the risk of mutations. nih.gov The proposed mechanism involves the formation of complexes between Pheophytin a and the carcinogen, which reduces the carcinogen's uptake and ability to bind to DNA. nih.gov

Lipid Metabolism Research in Biological Systems

While direct research on the comprehensive role of Pheophytin a in lipid metabolism pathways is limited, its antioxidant properties have clear implications for lipid health. A crucial aspect of lipid metabolism is the prevention of lipid peroxidation, a process where free radicals damage lipids, leading to cell membrane damage and the formation of harmful byproducts.

Studies have shown that Pheophytin a can effectively prevent the peroxidation of lipids, such as low-density lipoprotein (LDL). scirp.org This protection is achieved through the same mechanisms that drive its general antioxidant activity: scavenging free radicals and chelating transition metal ions (like copper) that can catalyze the peroxidation process. scirp.org By inhibiting the oxidation of LDL, Pheophytin a may play a role in mitigating processes linked to atherosclerosis.

Advanced Analytical and Spectroscopic Methodologies for Pheophytin a Research

Chromatographic Separation and Quantification Techniques

Chromatographic methods are indispensable for isolating Pheophytin a from complex biological matrices and for assessing its purity and the extent of its degradation. High-Performance Liquid Chromatography (HPLC) stands out as a primary tool in this regard, offering high resolution and sensitivity.

High-Performance Liquid Chromatography (HPLC) for Purity and Degradation Product Analysis

HPLC is a cornerstone technique for the analysis of Pheophytin a, enabling the separation and quantification of the parent molecule as well as its various degradation products and isomers. aip.org This method is widely used to assess the quality and history of products like virgin olive oil, where the presence of Pheophytin a and its derivatives, such as pyropheophytin a, serves as an indicator of processing and storage conditions. pnas.org The ratio of Pheophytin a to its degradation products can reveal exposure to heat or lengthy storage. pnas.org

The versatility of HPLC is demonstrated through the use of different stationary phases, primarily normal-phase and reverse-phase columns, each offering unique separation characteristics tailored to specific analytical goals.

Normal-phase HPLC (NP-HPLC) has proven effective in separating isomers of Pheophytin a and its biosynthetic precursors. This technique has been instrumental in detecting C17³ isoprenoid isomers of Pheophytin a in the early stages of greening in etiolated barley leaves. researchgate.netnih.gov The separation capabilities of NP-HPLC have allowed for the investigation of the biosynthetic pathways of Pheophytin a, revealing differences in the isomer distribution patterns when compared to chlorophyll (B73375) a'. researchgate.netnih.gov In the analysis of virgin olive oils, NP-HPLC is used to monitor Pheophytin a and its degradation products, such as 13²-hydroxy-pheophytin a, which can indicate oxygen availability during storage. pnas.org

Table 1: Exemplary Normal-Phase HPLC Conditions for Pheophytin a Analysis

ParameterConditionReference
Column Silica-based pnas.org
Mobile Phase Hexane-based solvent mixtures pnas.org
Detection UV-Vis at 410 nm pnas.org

Reverse-phase HPLC (RP-HPLC) is a widely adopted method for the routine analysis of chlorophylls (B1240455) and their derivatives, including Pheophytin a. researchgate.net It is frequently used for profiling pigments in various plant and algal extracts. awi.denih.gov A C18 column is commonly employed, providing excellent separation of Pheophytin a from other pigments like chlorophylls a and b, and various carotenoids. researchgate.netawi.descielo.br

RP-HPLC methods have been developed for the rapid quantification of chlorophylls and their breakdown products in acetone (B3395972) extracts of algal cultures and natural waters. researchgate.net These methods often utilize gradient elution to achieve optimal separation of a wide range of pigments within a single analytical run. mdpi.com The detection is typically performed using a diode array detector (DAD), which allows for the simultaneous monitoring of absorbance at multiple wavelengths. nih.govmdpi.com

Table 2: Typical Reverse-Phase HPLC Parameters for Pheophytin a Separation

ParameterConditionReference
Column C18 (octadecyl silica) researchgate.netawi.descielo.br
Mobile Phase Gradient of water, methanol, and methyl tert-butyl ether (MTBE) or acetonitrile/methanol/ethyl-acetate researchgate.netnih.gov
Detection Diode Array Detector (DAD) or UV-Vis detector nih.govmdpi.com
Detection Wavelengths ~410 nm (Soret band), ~665 nm (Qy band) awi.deacs.org
Normal-Phase HPLC Applications

Isotope Incorporation Measurement using Mass Spectrometry

Mass spectrometry (MS) is a powerful tool for tracing the metabolic pathways of Pheophytin a through isotope labeling. wikipedia.org By supplying organisms with isotopically enriched precursors, such as ¹⁵N-labeled nutrients, researchers can measure the incorporation of the heavy isotope into the Pheophytin a molecule. This provides direct insights into the biosynthesis and turnover of the pigment.

A method utilizing positive-ion atmospheric pressure ionization electrospray mass spectroscopy has been developed for the precise measurement of ¹⁵N incorporation into Pheophytin a. nih.gov This technique allows for the accurate determination of the ¹⁵N content following a simple solvent extraction from plant tissues. nih.gov The molecular weight of the resulting Pheophytin a shows a linear correlation with the isotopic input, enabling quantification of nitrogen contribution from sources like symbiotic nitrogen fixation. nih.gov This approach is noted for its sensitivity, precision, and speed. nih.gov Techniques like gas chromatography-combustion-isotope ratio mass spectrometry (GC-c-IRMS) are also employed for compound-specific stable isotope analysis of biomarkers. oup.com

Spectroscopic Characterization and Mechanistic Studies

Spectroscopic techniques are fundamental to elucidating the electronic structure and photophysical properties of Pheophytin a. These methods probe the absorption and emission of light by the molecule, providing a window into its behavior in various environments and its role in photochemical reactions.

Electronic Absorption and Emission Spectroscopy (UV-Vis, Fluorescence, Circular Dichroism)

The electronic structure of Pheophytin a gives rise to a characteristic absorption and emission spectrum, which is sensitive to the surrounding environment and its aggregation state.

UV-Vis Absorption Spectroscopy: The UV-Vis absorption spectrum of Pheophytin a is characterized by two main features: an intense Soret band in the blue-violet region (around 410 nm) and a less intense Qy band in the red region (around 665 nm). awi.deasianpubs.org The exact positions of these bands can vary depending on the solvent. awi.de For instance, in acetone, the Soret band appears at approximately 409.5 nm and the Qy band at 665.5 nm. awi.de The absorption spectrum of Pheophytin a differs from chlorophyll a, notably in the Soret region, which is utilized in spectrophotometric methods to distinguish and quantify these pigments. acs.org

Fluorescence Spectroscopy: Upon excitation with light, Pheophytin a exhibits fluorescence, with an emission maximum typically in the red region of the spectrum. In diethyl ether, excitation at 409 nm results in an emission maximum at 673 nm. awi.de The fluorescence properties of Pheophytin a are highly dependent on its environment and can be quenched by various mechanisms, including the inner-filter effect in concentrated solutions. scielo.br Studies have shown that stimulated emission and lasing can be achieved from Pheophytin a solutions. researchgate.net The fluorescence spectra at low temperatures (77K) are particularly useful for identifying Pheophytin a and distinguishing it from other chlorophyll derivatives. pnas.org

Table 3: Spectroscopic Properties of Pheophytin a in Acetone

Spectroscopic ParameterWavelength (nm)Reference
UV-Vis Absorption Maxima (Soret Band) 409.5 awi.de
UV-Vis Absorption Maxima (Qy Band) 665.5 awi.de
Fluorescence Emission Maximum (Excitation at 409 nm in diethyl ether) 673 awi.de

Resonance Raman Spectroscopy for Pheophytin-Protein Interactions

Resonance Raman (RR) spectroscopy is a powerful technique for elucidating the structural and electronic properties of chromophores within protein environments. nih.gov By tuning the excitation wavelength to coincide with an electronic absorption band of the target molecule, in this case, Pheophytin a, specific vibrational modes are enhanced, providing detailed information about its molecular structure and interactions with the surrounding protein scaffold. nih.goviastate.edu

In the context of photosystem II (PSII), RR spectroscopy has been instrumental in characterizing the interactions of both the active (HA) and inactive (HB) pheophytin molecules. nih.govacs.org Studies utilizing Soret-excited RR spectra on PSII reaction centers (RCs) where Pheophytin a was selectively replaced have allowed for the specific assignment of vibrational modes. nih.govacs.org

A key finding from these studies is the identification of the carbonyl stretching frequencies for the keto-carbonyl groups of HA and HB. nih.govacs.org The data indicates that both pheophytin molecules in the PSII reaction center possess hydrogen-bonded keto-carbonyl groups. nih.govacs.org This is a significant distinction from the reaction centers of purple non-sulfur bacteria, where the equivalent HB keto-carbonyl group is not hydrogen-bonded. nih.govacs.org These experimental results confirm predictions from models based on protein sequence alignments. nih.govacs.org

PheophytinCarbonyl Stretching Frequency (cm⁻¹)Interpretation
HA (active)1679Hydrogen-bonded keto-carbonyl group. nih.govacs.org
HB (inactive)1675Hydrogen-bonded keto-carbonyl group. nih.govacs.org

The ability to obtain detailed vibrational spectra, even with red excitation at low temperatures, has been enhanced by techniques like surface-enhanced resonance Raman spectroscopy (SERRS). iastate.edu By adsorbing Pheophytin a onto a roughened silver or gold electrode, fluorescence can be quenched, revealing richly detailed SERRS spectra. iastate.edu This approach is valuable for verifying vibrational mode assignments and monitoring interactions in biomimetic systems. iastate.edu

Electron Paramagnetic Resonance (EPR) Spectroscopy for Electron Transfer Dynamics

Electron Paramagnetic Resonance (EPR), also known as Electron Spin Resonance (ESR), is an indispensable technique for studying paramagnetic species, which are molecules containing one or more unpaired electrons. unipg.it This makes it particularly well-suited for investigating the electron transfer processes central to photosynthesis, where radical species are transiently formed. unipg.itcambridge.organnualreviews.org

In the study of Pheophytin a's role in electron transfer, EPR spectroscopy allows for the detection and characterization of the pheophytin anion radical (Pheo⁻), which is formed when it accepts an electron. nih.gov Time-resolved EPR has been crucial in monitoring the dynamics of these short-lived radical pairs. cambridge.organnualreviews.org

Systematic EPR studies on PSII-enriched membranes have successfully identified signals from various components of the electron transfer chain. nih.gov On the acceptor side of PSII, distinct EPR signals corresponding to the following species have been observed:

QA⁻Fe²⁺ : The semiquinone-iron complex. nih.gov

Pheo⁻QA⁻Fe²⁺ : The state where both pheophytin and the primary quinone acceptor are reduced. nih.gov

Free Pheo⁻ radical : The isolated pheophytin anion radical. nih.gov

The phenomenon of electron spin polarization (ESP) observed in the EPR spectra of photosynthetic reactants provides unique insights into the magnetic and electrostatic interactions that govern the efficiency of photosynthetic electron transfer. cambridge.org The study of ESP in photosynthetic systems reveals details about the mechanisms that ensure the rapid and stable separation of charge. cambridge.org Advanced EPR techniques, including high-frequency EPR, offer enhanced resolution and provide more precise information on the electronic structure and environment of the paramagnetic intermediates. annualreviews.org

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a fundamental technique for determining the detailed three-dimensional structure of organic molecules, including complex natural products like Pheophytin a. mdpi.comresearchgate.net By analyzing the magnetic properties of atomic nuclei, NMR provides information on the connectivity of atoms and their spatial relationships. researchgate.net

Both ¹H and ¹³C NMR are routinely used for the structural elucidation of pheophytins. researchgate.netismar.org The chemical shifts observed in an NMR spectrum are highly sensitive to the electronic environment of each nucleus. ismar.org For Pheophytin a, the characteristic ring current of the macrocycle leads to a wide range of chemical shifts. Protons on the periphery of the macrocycle are significantly deshielded and appear at low field strengths, while the N-H protons in the core are strongly shielded and resonate at unusually high field strengths. ismar.org

The structural integrity and purity of Pheophytin a samples can be readily assessed using NMR. ismar.org For instance, allomerized chlorophylls, which are common degradation products, can be identified by the presence of additional, often poorly resolved, peaks in the spectrum. ismar.org

Solid-state NMR has also been applied to study Pheophytin a within its native protein environment. acs.org By reconstituting bacterial photosynthetic reaction centers with uniformly ¹³C-labeled Pheophytin a, 2D solid-state ¹³C-¹³C correlation spectra can be obtained. acs.org This approach allows for the assignment of ¹³C resonances of the bound pheophytin and the identification of specific atomic sites that interact with the protein, as indicated by changes in their chemical shifts upon binding. acs.org

NucleusTypical Chemical Shift Range (ppm) in Pheophytin aKey Structural Information
Methine Protons~8.5 - 10.0Deshielded due to macrocycle ring current. researchgate.netismar.org
Vinyl Group Protons~6.0 - 8.0Confirms presence and conformation of this substituent. researchgate.net
Methyl Protons~1.5 - 4.0Provides information on the various methyl groups around the macrocycle. researchgate.net
N-H ProtonsSeveral ppm upfield from TMSShielded by the macrocycle ring current. ismar.org

Mass Spectrometry (e.g., Electrospray Ionization Mass Spectrometry, LC-MS) for Molecular and Degradation Product Identification

Mass spectrometry (MS) is a highly sensitive analytical technique used to determine the mass-to-charge ratio of ions, enabling the precise determination of molecular weights and the identification of chemical structures through fragmentation analysis. nih.gov When coupled with liquid chromatography (LC-MS), it becomes a powerful tool for separating complex mixtures and identifying individual components, such as Pheophytin a and its various degradation products. nih.govresearchgate.net

Electrospray ionization (ESI) and atmospheric pressure chemical ionization (APCI) are common ionization techniques used for the analysis of chlorophylls and their derivatives. nih.gov These methods allow for the gentle ionization of molecules, preserving their structural integrity for mass analysis. nih.gov

LC-MS has been effectively used to identify Pheophytin a and its derivatives in various matrices, including olive oil and plant extracts. researchgate.netmdpi.com For example, in studies of virgin olive oil, LC-MS has been crucial for identifying degradation products like pyropheophytin a and 13²-hydroxy-pheophytin a. researchgate.net The presence and relative abundance of these compounds can serve as indicators of the oil's age and storage conditions. researchgate.net

Tandem mass spectrometry (MS/MS) provides further structural information by inducing fragmentation of a selected parent ion and analyzing the resulting product ions. core.ac.uk This technique has been used to establish fragmentation patterns for Pheophytin a and related compounds. nih.govcore.ac.uk Common fragmentation pathways involve the loss of the phytyl chain and cleavages within the propionic acid side chain. core.ac.uk

CompoundMolecular Ion [M+H]⁺ (m/z)Key Degradation Products Identified by MS
Pheophytin a871.59Pyropheophytin a, 13²-Hydroxy-pheophytin a. researchgate.netmdpi.com
13²-Hydroxy-pheophytin a887.59Identified in plant extracts and as a degradation product. mdpi.com

The photodamage of related bacteriopheophytins has also been investigated using LC-MS, revealing degradation products resulting from hydration, dehydrogenation, and demethylation reactions. researchgate.net

Computational and Theoretical Modeling Approaches

Density Functional Theory (DFT) for Electronic Structure and Excited States

Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems. wikipedia.orgscispace.com It has become a widely used tool in computational chemistry for calculating the properties of molecules like Pheophytin a, including its ground and excited state electronic structures. wikipedia.orgscispace.com A key advantage of DFT is its balance of computational cost and accuracy for many systems. wikipedia.org

For studying excited states, time-dependent DFT (TD-DFT) is the most common approach. rsc.org However, for complex molecules with significant electronic correlation, combining DFT with other methods can yield more accurate results. One such hybrid method is the DFT/MRCI (Multireference Configuration Interaction) approach. acs.org

The DFT/MRCI method incorporates dynamic electron correlation effects from DFT into a multireference configuration interaction calculation. acs.org This is particularly important for molecules like Pheophytin a, which may have excited states with significant multiconfigurational character that are not well-described by standard DFT methods. acs.org

Studies using the DFT/MRCI method have successfully calculated the excited states of Pheophytin a. acs.orgresearchgate.net These calculations have been able to reproduce experimental absorption energies and intensities with good accuracy. acs.orgresearchgate.net A significant finding from these theoretical studies is the prediction of more than the two traditionally recognized Qx and Qy electronic states in the visible region of the Pheophytin a spectrum. acs.orgresearchgate.net These additional states possess considerable double-excitation character, which cannot be accounted for by simpler models. acs.orgresearchgate.net

MethodApplication to Pheophytin aKey Findings
DFT/MRCICalculation of the first six excited states. acs.orgresearchgate.netAccurately reproduces experimental absorption spectra. acs.orgresearchgate.net Predicts four excited states in the visible region, including states with significant double-excitation character. acs.orgresearchgate.net
TD-DFTGeneral investigation of excited states. rsc.orgProvides a cost-effective method for initial analysis, though limitations exist for certain types of excitations. rsc.org

Multireference Configuration Interaction (MRCI) for Excited State Calculations

Multireference Configuration Interaction (MRCI) is a high-level quantum chemistry method used to obtain accurate descriptions of the electronic states of molecules, particularly when single-reference methods like standard DFT or Hartree-Fock are inadequate. wikipedia.orgbarbatti.org This is often the case for excited states, molecules at distorted geometries, or systems with significant static correlation. barbatti.org

The MRCI method builds upon a multiconfigurational reference wavefunction, typically obtained from a complete active space self-consistent field (CASSCF) calculation, and then includes electron correlation by considering single and double excitations from all the reference configurations. wikipedia.orgfaccts.de This approach provides a more balanced description of the ground and excited states compared to single-reference CI methods. wikipedia.org

In the context of Pheophytin a, MRCI methods, often in combination with DFT (as DFT/MRCI), are employed to achieve high accuracy in the calculation of excitation energies. acs.orgresearchgate.netcapes.gov.br The challenge with large molecules like Pheophytin a is the immense computational cost of traditional MRCI. acs.org The DFT/MRCI formulation mitigates this by incorporating DFT information, making the calculation more tractable while retaining high accuracy. acs.org

Calculations on Pheophytin a have demonstrated that the MRCI approach is essential for correctly describing the nature of its lower-energy excited states. acs.orgresearchgate.net The method confirms that several of these states have significant multiconfigurational character, meaning they cannot be described by a single dominant electronic configuration. acs.orgresearchgate.net This level of theory is necessary to go beyond the simple Gouterman four-orbital model and accurately predict the number and character of states in the visible (Q band) and near-UV (Soret band) regions of the spectrum. acs.orgresearchgate.net

Calculation TypeResult for Pheophytin aSignificance
DFT/MRCICalculation of low-energy excited states. acs.orgresearchgate.netProvides accurate excitation energies and intensities. acs.orgresearchgate.net Reveals the existence of additional electronic states in the Q band region beyond the simple Qx and Qy states. acs.orgresearchgate.net
MRCI (general)Provides a balanced description of ground and excited states. wikipedia.orgEssential for systems with static correlation or complex excited state manifolds. barbatti.org

Ab Initio Many-Body Perturbation Theory (GW-BSE)

Ab initio many-body perturbation theory, specifically the GW approximation combined with the Bethe-Salpeter equation (GW-BSE), represents a state-of-the-art computational approach for determining the electronic and optical properties of molecular systems, including pigments like Pheophytin a. researchgate.netscm.comacs.org This parameter-free method has gained traction for its high accuracy in predicting excited state properties, offering significant advantages over traditional methods like time-dependent density functional theory (TDDFT). researchgate.netacs.orguni-bayreuth.de

The GW-BSE formalism is a two-step process. First, the GW approximation is used to calculate the charged excitations (electron addition and removal energies), yielding quasiparticle energies. nih.gov Subsequently, the Bethe-Salpeter equation, a two-particle Green's function approach, is solved to describe neutral electronic excitations (e.g., excitons) by accounting for the electron-hole interaction. acs.orgnih.gov This methodology is particularly effective for complex systems where electron correlation effects are prominent.

Research on chlorophylls, which are structurally analogous to Pheophytin a, demonstrates the power of the GW-BSE approach. Studies have shown that GW-BSE calculations can predict the low-lying Qy and Qx optical excitations of chlorophylls with remarkable accuracy, typically underestimating experimental values by less than 0.1 eV. researchgate.net This level of precision is a substantial improvement over many TDDFT functionals, which can overestimate these same excitation energies. researchgate.net Furthermore, GW-BSE correctly predicts the energy separation between these low-energy excitations and avoids the generation of spurious charge-transfer states, a known issue with some TDDFT approximations. researchgate.netacs.org

The computational cost of GW-BSE has historically limited its application to smaller systems. scm.comnih.gov However, recent advancements have led to more efficient implementations, such as the quasiparticle self-consistent GW (qsGW)-BSE method. scm.comnih.gov These developments now permit calculations on large biomolecular assemblies, including the entire hexameric chromophore complex of the photosystem II (PSII) reaction center, which contains Pheophytin a. scm.comnih.gov Such large-scale calculations are crucial for understanding how the protein environment influences the electronic properties and energy transfer dynamics of the embedded pigments. nih.gov

Table 1: Comparison of Calculated Excitation Energies for Chlorophyll a (a proxy for Pheophytin a) using Different Theoretical Methods This table presents a summary of findings from computational studies, showcasing the accuracy of the GW-BSE method against other theoretical models and experimental data for the Qy excitation, which is a key spectral feature for both Chlorophyll a and Pheophytin a.

MethodCalculated Qy Excitation Energy (eV)Deviation from Experiment (eV)Reference
GW-BSE~0.1 eV underestimate< 0.1 researchgate.net
TDDFT (with global hybrid functionals)~0.2 eV overestimate> 0.2 researchgate.net
RASPT2>0.1 eV higher than GW-BSE- researchgate.net

Semi-Empirical Molecular Dynamics Simulations

Semi-empirical molecular dynamics (MD) simulations provide a computationally efficient means to investigate the structural dynamics and conformational behavior of large biological molecules like Pheophytin a over extended timescales. researchgate.netuniversite-paris-saclay.frnih.gov These methods employ approximations and parameters derived from experimental data to simplify the complex quantum mechanical calculations, enabling the simulation of systems containing thousands of atoms, such as a pigment within its protein or solvent environment. nih.govmdpi.com

A key research finding from semi-empirical MD simulations concerns the conformation of the long phytyl tail of Pheophytin a. researchgate.netuniversite-paris-saclay.fr These calculations have revealed that in Pheophytin a, the phytyl chain tends to adopt an unfolded or extended conformation relative to the central chlorin (B1196114) ring. researchgate.netuniversite-paris-saclay.fr This contrasts with Chlorophyll a, where the same simulation methods show the phytyl chain is typically folded. researchgate.netuniversite-paris-saclay.fr This structural difference is significant as the conformation of the phytyl tail can influence the pigment's interaction with its local environment, including lipids and proteins, and may affect its role in photosynthetic complexes.

Furthermore, MD simulations, in general, are instrumental in studying the dynamic fluctuations of the protein scaffold and their effect on the embedded cofactors. nih.gov In the context of Photosystem II, MD simulations have shown that the distances and orientations between Pheophytin a and its electron transfer partners, such as the quinone acceptor QA, are not static. nih.gov The protein dynamics induce significant fluctuations in these distances, which in turn modulate the rate of electron transfer. nih.gov For instance, the calculated average rate for electron transfer from Pheophytin to QA is approximately 6 ns⁻¹, a value close to experimental measurements, but the simulations reveal that this rate can fluctuate by an order of magnitude due to conformational changes. nih.gov These simulations highlight how protein dynamics, accessible through MD techniques, are critical for optimizing the efficiency of photochemical reactions. nih.gov

Table 2: Findings from Molecular Dynamics Simulations on Pheophytin a and Related Systems This table summarizes key structural and dynamic findings for Pheophytin a and its environment as determined by molecular dynamics simulations.

Parameter/PropertyFindingSignificanceReference
Phytyl Chain Conformation (Pheophytin a)Unfolded from the chlorin cycleContrasts with the folded conformation in Chlorophyll a, affecting environmental interactions. researchgate.netuniversite-paris-saclay.fr
Phytyl Chain Conformation (Chlorophyll a)Folded onto the chlorin ringProvides a basis for comparison and highlights structural differences due to the central metal ion. researchgate.netuniversite-paris-saclay.fr
Pheophytin-QA Electron Transfer RateAverage rate ~6 ns⁻¹; fluctuates between 0.9 ns⁻¹ and 53 ns⁻¹Demonstrates that protein dynamics strongly modulate the kinetics of primary charge separation. nih.gov

Compound Index

Derivatives and Structural Modifications of Pheophytin a in Research

Naturally Occurring Pheophytin a Derivatives (e.g., Pheophorbide a)

Pheophytin a is a natural breakdown product of chlorophyll (B73375), and further enzymatic or chemical alterations in nature lead to a variety of derivatives. scirp.orgresearchgate.net One of the most significant of these is pheophorbide a.

Pheophorbide a is formed from pheophytin a by the hydrolysis of the phytol (B49457) tail. ebi.ac.uk This chlorophyll catabolite has garnered substantial research interest due to its diverse biological activities. nih.govmdpi.com It is recognized as a potent photosensitizer, a molecule that can be activated by light to produce reactive oxygen species, which can in turn induce cell death. nih.govmedchemexpress.com This property is the basis for its investigation in photodynamic therapy (PDT) for cancer treatment. nih.govmedchemexpress.com Studies have shown that pheophorbide a, when activated by light in the 650–700 nm wavelength range, can effectively kill various cancer cells. nih.govresearchgate.net

Beyond its photosensitizing effects, pheophorbide a has been investigated for a range of other bioactivities. Research has indicated its potential in several areas:

Anticancer: It has demonstrated anti-proliferative effects on various human cancer cell lines. nih.govresearchgate.net

Antiviral: Some studies have shown its ability to inhibit viruses like the Herpes Simplex Virus. nih.gov

Anti-inflammatory and Antioxidant: Pheophorbide a exhibits both anti-inflammatory and antioxidant properties. mdpi.comresearchgate.net

Antidiabetic: Recent research suggests it may help lower blood glucose levels and enhance insulin (B600854) secretion. nih.gov

Antiwrinkle Effects: It has been shown to suppress reactive oxygen species and matrix metalloproteinase (MMP) expression in skin fibroblasts, suggesting a role in preventing skin aging. mdpi.com

The diverse biological activities of pheophorbide a underscore its importance as a naturally occurring derivative of pheophytin a with significant therapeutic potential.

Table 1: Investigated Biological Activities of Pheophorbide a

Biological Activity Research Finding
Photosensitizer Induces potent photodynamic effects in cancer cells upon light irradiation. nih.gov
Anticancer Inhibits the growth of various human cancer cell lines. nih.govmedchemexpress.com
Antiviral Shows activity against Herpes Simplex Virus. nih.gov
Anti-inflammatory Exhibits anti-inflammatory properties. mdpi.comresearchgate.net
Antioxidant Demonstrates antioxidant capabilities. mdpi.comresearchgate.net
Antidiabetic May lower blood glucose and enhance insulin secretion. nih.gov

Hydroxylated Pheophytin a Derivatives and their Biological Relevance

The introduction of hydroxyl groups to the pheophytin a structure represents another important class of derivatives with distinct biological properties.

10-Hydroxy-pheophytin a is a notable example. This derivative, where a hydroxyl group replaces a hydrogen atom at the C10 position, has been identified as a novel compound with potential applications as a photosensitizer in photodynamic therapy. google.com Its structural similarity to chlorophyll a, with the key difference of the hydroxyl group and the absence of magnesium, contributes to its photosensitizing capabilities. google.com Research has also pointed to its potential antiviral activity. google.com

Another significant hydroxylated derivative is 13²-hydroxy-pheophytin a . This compound has been isolated from marine cyanobacteria and has demonstrated cytotoxic effects on various cancer cells. nih.gov Specifically, it has shown anti-proliferative activity against prostate cancer cells. nih.gov Furthermore, research has revealed its lipid-reducing activity, suggesting potential applications in addressing metabolic diseases. nih.gov The stereochemistry of the hydroxyl group at the C-13² position can vary, leading to different isomers with potentially different biological activities. mdpi.com

The presence of hydroxyl groups can alter the solubility, reactivity, and interactions of pheophytin a with biological molecules, leading to a range of biological effects. ontosight.ai These derivatives are of interest for their potential in photodynamic therapy, as antioxidants, and for their influence on cellular processes. ontosight.ai

Metalloderivatives of Pheophytin a (e.g., Fe-Pheophytin) for Research Applications

The central cavity of the pheophytin a molecule, left vacant by the removal of the magnesium ion, can accommodate other metal ions, leading to the formation of metalloderivatives. mdpi.com These synthetic compounds have unique photophysical and chemical properties that are being explored for various research applications.

Iron-pheophytin (Fe-pheophytin) is a prominent example of a metalloderivative. Created to mimic the structure of heme, an iron-containing porphyrin essential for many biological functions, Fe-pheophytin has been investigated for its potential to mitigate oxidative stress. nih.gov Studies have shown that Fe-pheophytin exhibits significant antioxidant properties and can protect against cellular and vascular damage caused by oxidative stress. nih.gov Research suggests that Fe-pheophytin is more potent in alleviating intravascular hemolysis compared to pheophytin a alone, highlighting the importance of the chelated iron ion for its activity. nih.gov The synthesis of Fe-pheophytin from natural chlorophyll sources, such as spinach, has been explored as a potential strategy for iron fortification. nih.gov While its stability and bioaccessibility during digestion are still under investigation, the formation of these lipophilic iron complexes suggests they could be available for intestinal absorption. nih.gov

The insertion of other metal ions, such as copper, into the pheophytin a macrocycle has also been studied. researchgate.net These studies provide insights into the coordination chemistry of porphyrin-like molecules and the influence of different metal ions on their stability and reactivity. researchgate.netnih.govresearchgate.net The development of these metalloderivatives opens up possibilities for creating novel catalysts, sensors, and therapeutic agents. mdpi.comacs.org

Synthetic Analogs for Elucidating Functional Mechanisms

The synthesis of pheophytin a analogs, molecules with structures that are similar but not identical to the natural compound, is a crucial strategy for understanding the structure-activity relationships and functional mechanisms of pheophytin a and its derivatives. mdpi.com By systematically modifying different parts of the molecule, researchers can probe the roles of specific functional groups in its biological activities. researchgate.net

For example, synthetic analogs have been created to investigate the role of pheophytin a in photosynthesis. By attaching quinone analogs to the pheophytin a macrocycle, scientists can study the electron transfer processes that are central to the light-dependent reactions of photosynthesis. researchgate.net

In the context of medicinal chemistry, synthetic analogs are instrumental in optimizing the therapeutic properties of pheophytin a derivatives. For instance, analogs of pheophytin a have been synthesized to enhance their neurite outgrowth-promoting activity, which could have implications for the treatment of neurodegenerative diseases. nih.gov Vitamin B12, considered a chlorophyll-related analog to pheophytin a, has been shown to promote nerve cell differentiation. nih.gov

Furthermore, the synthesis of bifunctional agents, where a pheophytin a analog is conjugated with another functional molecule, is a promising area of research. For example, chlorophyll-a analogs have been linked to chelating agents to create compounds that can be used for both magnetic resonance imaging (MRI) and photodynamic therapy, offering a "see and treat" approach to cancer. acs.org

Through the design and synthesis of these analogs, researchers can gain a deeper understanding of the fundamental mechanisms underlying the diverse functions of pheophytin a and pave the way for the development of new and improved applications. oup.com

Table 2: List of Compounds Mentioned

Compound Name
10-Hydroxy-pheophytin a
13²-hydroxy-pheophytin a
Fe-pheophytin
Pheophorbide a
Pheophytin a

Research Models and Experimental Systems for Pheophytin a Studies

Photosynthetic Reaction Center Complexes (e.g., Isolated PSII from Spinach, Synechocystis)

The primary function of pheophytin a as the initial electron acceptor in PSII was established through studies on isolated photosynthetic reaction center complexes. wikipedia.orgresearchgate.net These preparations, typically sourced from spinach (Spinacia oleracea) and the cyanobacterium Synechocystis sp. PCC 6803, allow for detailed spectroscopic and biochemical analysis of the initial charge separation events in photosynthesis. nih.govnih.govresearchgate.net

In these isolated PSII reaction centers, which consist of the D1 and D2 proteins, cytochrome b559, and associated pigments, pheophytin a's role is unambiguous. nih.govnih.gov Upon excitation by light, the primary electron donor, P680, transfers an electron to pheophytin a, creating a radical pair, P680•+Pheo•−. nih.govroyalsocietypublishing.org This event is the first step in converting light energy into chemical energy. royalsocietypublishing.org

Researchers utilize techniques like electron paramagnetic resonance (EPR) and transient absorption spectroscopy to study the photoreduction of pheophytin a in these isolated complexes. wikipedia.orgnih.gov For instance, experiments have shown that the photoreduction of pheophytin a in spinach PSII reaction centers produces a characteristic EPR doublet signal, which is dependent on the presence of a plastoquinone-iron complex. nih.gov

Model SystemOrganismKey Findings Related to Pheophytin aReferences
Isolated PSII Reaction CenterSpinach (Spinacia oleracea)Established as the primary electron acceptor; photoreduction produces a characteristic EPR signal; redox potential measured. wikipedia.orgnih.govpnas.org
Isolated PSII Reaction CenterSynechocystis sp. PCC 6803Similar function to spinach, with minor spectral shifts; redox potential determined; used for genetic modification studies. nih.govnih.govresearchgate.net

Bacterial Photosynthetic Systems (e.g., Rhodobacter sphaeroides)

Bacterial photosynthetic systems, particularly the reaction centers from the purple bacterium Rhodobacter sphaeroides, have served as valuable models for understanding the fundamental principles of photosynthetic electron transfer, which are analogous to those in plant PSII. wikipedia.orgfrontiersin.org In these type II reaction centers, bacteriopheophytin (B92524) a, a structural analog of pheophytin a, fulfills a similar role as the primary electron acceptor. wikipedia.org

A powerful experimental approach in this system is the ability to replace the native bacteriopheophytin a with plant pheophytin a. researchgate.netasm.orgnih.gov This allows researchers to study how the specific properties of the pheophytin molecule influence electron transfer dynamics. researchgate.netacs.org Studies on these modified reaction centers have shown that while plant pheophytin a can functionally replace bacteriopheophytin a, it leads to altered electron transfer kinetics. asm.orgnih.govacs.org These experiments provide insights into the structure-function relationships of the pigments and the protein environment within the reaction center. acs.org

Furthermore, advanced spectroscopic techniques, such as 2-D solid-state NMR, have been applied to R. sphaeroides reaction centers reconstituted with labeled pheophytin a to investigate the electronic ground states of the pheophytin cofactors. acs.org These studies help to understand the factors that lead to the unidirectional electron flow observed in photosynthesis, despite the structural symmetry of the reaction center. acs.org

Plant and Algal Biological Models (Arabidopsis thaliana, Chlamydomonas reinhardtii, Sargassum fulvellum, Medicago truncatula, Green Pepper, Spinach, Kiwifruit)

Whole organisms provide a more complex, in-vivo context for studying pheophytin a. Arabidopsis thaliana has been a key model for investigating the role of pheophytin a in chlorophyll (B73375) degradation during leaf senescence. oup.comnih.gov Research has identified an enzyme, pheophytinase (PPH), that specifically dephytylates pheophytin a to produce pheophorbide a. oup.comnih.govresearchgate.netuniprot.org Mutants lacking this enzyme exhibit a "stay-green" phenotype, accumulating pheophytin a and failing to break down chlorophyll, which revises the long-held model of the chlorophyll degradation pathway. oup.comnih.govnih.gov

The green alga Chlamydomonas reinhardtii is another important model system. core.ac.uk Its utility lies in the ease of genetic manipulation, allowing for the creation of mutants to study the specific roles of the two pheophytin molecules (PheoD1 and PheoD2) within the PSII reaction center. core.ac.uk These studies have helped to assign the specific spectral signatures and site energies of the active and inactive pheophytin molecules. core.ac.uk

Research on the marine brown alga Sargassum fulvellum has uncovered biological activities of pheophytin a beyond photosynthesis. researchgate.netnih.govsargcoop.orgrsc.org Pheophytin a isolated from this alga has been shown to possess neuroprotective and anti-inflammatory properties. researchgate.netsargcoop.orgrsc.org

Other plant models have been used to study the presence and function of pheophytin a. For example, pheophytin a has been identified in green pepper, spinach, and kiwifruit, where its concentration can be influenced by factors like cultivation methods and post-harvest processing. researchgate.netabmole.comacs.orgacs.orgmdpi.comresearchgate.net In kiwifruit, the conversion of chlorophyll a to pheophytin a is a notable process during ripening and storage, affecting the fruit's color. researchgate.netmdpi.comresearchgate.net

Cellular and In Vitro Assay Systems (e.g., RAW264.7 Macrophages, PC12 Cells)

To investigate the pharmacological potential of pheophytin a, researchers employ various cellular and in vitro assay systems. Murine macrophage cell lines, such as RAW264.7, are widely used to study the anti-inflammatory effects of pheophytin a. nih.govresearchgate.netnih.gov In these cells, pheophytin a has been shown to suppress the production of pro-inflammatory mediators like nitric oxide (NO), prostaglandin (B15479496) E2 (PGE2), and interleukin-1β (IL-1β) induced by lipopolysaccharide (LPS). nih.govresearchgate.netnih.gov These studies have also delved into the molecular mechanisms, showing that pheophytin a can inhibit the expression of enzymes like nitric oxide synthase-2 (NOS2) and cyclooxygenase-2 (COX-2) and modulate signaling pathways such as the ERK and STAT-1 pathways. nih.govnih.gov

The rat pheochromocytoma cell line, PC12, is a common model for studying neuroprotective and neurodifferentiative effects. researchgate.netnih.govnih.gov Research has demonstrated that pheophytin a, particularly from Sargassum fulvellum, can promote neurite outgrowth in PC12 cells, especially in the presence of nerve growth factor (NGF). researchgate.netnih.govnih.govnih.gov The mechanism appears to involve the enhancement of the mitogen-activated protein kinase (MAPK) signaling pathway. researchgate.netnih.gov

Cell Line/Assay SystemResearch FocusKey Findings for Pheophytin aReferences
RAW264.7 MacrophagesAnti-inflammatory activitySuppresses LPS-induced NO, PGE2, and IL-1β; inhibits NOS2 and COX-2 expression; modulates ERK and STAT-1 signaling. nih.govresearchgate.netnih.govumw.edu.pl
PC12 CellsNeuroprotective and neurodifferentiative effectsPromotes neurite outgrowth in the presence of NGF; enhances the MAPK signaling pathway. researchgate.netnih.govnih.govnih.gov

Biomimetic and Artificial Photosynthetic Systems

The highly efficient charge separation process initiated by pheophytin a in natural photosynthesis has inspired the development of biomimetic and artificial photosynthetic systems. royalsocietypublishing.orgontosight.aimdpi.com The goal is to create molecular-based technologies for solar energy conversion that mimic the principles of the natural process. royalsocietypublishing.org

In these artificial systems, pheophytin a and its derivatives are often used as components in molecular assemblies designed to capture light energy and perform charge separation. ontosight.ai The knowledge gained from studying the native PSII reaction center, such as the redox potentials of P680 and pheophytin a, provides a blueprint for designing these artificial constructs. nih.govroyalsocietypublishing.org The redox potential of the pheophytin a radical anion (Pheo•−) is approximately -0.5 V, which is sufficiently negative to potentially drive reactions like hydrogen formation. nih.govroyalsocietypublishing.org These systems aim to replicate the initial, highly efficient photochemical reactions of photosynthesis for applications in renewable energy. royalsocietypublishing.orgnih.gov

Degradation Mechanisms and Stability of Pheophytin a in Research Contexts

Photo-Induced Degradation and Photodamage Mechanisms

Unidirectional Photodamage in Reaction Centers

In the reaction centers of Photosystem II (PSII), pheophytin a is susceptible to unidirectional photodamage. nih.govresearchgate.netresearchgate.net Research indicates that one of the two pheophytin molecules present in the PSII reaction center is more sensitive to strong light. nih.gov The photodamage process appears to be sequential, with the degradation of pheophytin a preceding that of the primary electron donor, P680. nih.gov This suggests a specific and targeted damage process rather than a random degradation of pigments.

A proposed hypothesis suggests that this unidirectional photodamage serves a photoprotective role. nih.govresearchgate.net The pheophytin molecule on the D2 protein subunit of the PSII reaction center may act as a scavenger for highly reactive singlet oxygen, thereby protecting the primary electron donor P680 from photo-induced damage. nih.govfrontiersin.org This sacrificial damage to one pheophytin molecule helps to preserve the function of the primary electron transfer pathway. nih.gov

Role of Singlet Oxygen in Photodegradation

Singlet oxygen, a highly reactive form of oxygen, is a major mediator of pheophytin a photodegradation. nih.govuva.nlheraldopenaccess.us It is generated when the triplet state of P680, formed under excess light energy, reacts with molecular oxygen. nih.gov This singlet oxygen is a toxic species that can damage various components of the PSII reaction center, including pheophytin a. nih.gov

Chemical Degradation Pathways (e.g., Oxidative Cleavage, Metal-Assisted Reactions)

Beyond photodegradation, pheophytin a is also susceptible to chemical degradation through various pathways, including oxidative cleavage and reactions assisted by metal ions. These processes contribute to the breakdown of the pigment in different environments.

Oxidative cleavage of the pheophytin a macrocycle can occur, leading to the formation of linear tetrapyrrole products known as bilins. mdpi.comnih.gov This process can be initiated by reactive oxygen species. mdpi.com For instance, photoreaction of zinc-substituted pheophytin derivatives in the presence of oxygen can lead to oxidative cleavage at specific methine bridges of the tetrapyrrole ring. nih.gov

The presence of certain metal ions can also facilitate the degradation of pheophytin a. mdpi.comnih.gov Spectroscopic and computational studies have shown that copper(II) ions, in the presence of oxygen, can assist in the degradation of pheophytin a. mdpi.comnih.govdntb.gov.uaresearchgate.net The proposed mechanism involves the weakening of a methine bridge in the macrocycle due to electron withdrawal by the Cu(II) ion. mdpi.comnih.gov This is followed by the activation of molecular oxygen, which leads to the cleavage of the macrocycle and the formation of a linear tetrapyrrole. mdpi.comnih.gov This type of metal-assisted degradation is relevant to the damage observed in the photosynthetic apparatus of plants growing in soils contaminated with heavy metals. mdpi.comnih.gov

Enzymatic Degradation during Senescence and Ripening

During natural plant processes like leaf senescence and fruit ripening, the breakdown of chlorophylls (B1240455), including the conversion to and subsequent degradation of pheophytin a, is an organized, multi-step enzymatic process. frontiersin.orgfoodandnutritionjournal.orgnih.govdntb.gov.ua This pathway ensures the orderly dismantling of the photosynthetic apparatus and the recycling of valuable nutrients. plantae.org

The key steps in the enzymatic degradation pathway involving pheophytin a are:

Dechelation: The removal of the central magnesium ion from chlorophyll (B73375) a to form pheophytin a. This step is catalyzed by the STAY-GREEN (SGR) protein, which functions as a magnesium-dechelatase. frontiersin.orgplantae.org

Dephytylation: The removal of the phytol (B49457) tail from pheophytin a to produce pheophorbide a. This hydrolysis is carried out by the enzyme pheophytinase (PPH). frontiersin.orgoup.comoup.com

Ring Opening: The pheophorbide a macrocycle is then opened by pheophorbide a oxygenase (PAO) to form a red chlorophyll catabolite (RCC). frontiersin.orgnih.govdntb.gov.ua

Further Conversion: The RCC is further converted into colorless, non-fluorescent chlorophyll catabolites (NCCs) or phyllobilins. frontiersin.orgnih.govdntb.gov.ua

Studies in various plants, including Arabidopsis, tomato, and zoysia grass, have confirmed the essential role of these enzymes. frontiersin.orgoup.comnih.gov For example, mutants lacking the PPH enzyme exhibit a "stay-green" phenotype, where they are unable to degrade chlorophyll and accumulate pheophytin a during senescence. oup.comnih.gov Interestingly, while PPH is the primary enzyme for dephytylation during leaf senescence, other hydrolases may be involved in this process during fruit ripening in some species. nih.govnih.gov

Environmental and Processing Factors Affecting Pheophytin a Stability

The stability of pheophytin a is significantly influenced by a range of environmental and processing factors. foodandnutritionjournal.orgtaylorandfrancis.com These factors can accelerate its degradation, which is often observed as a color change from bright green to olive-brown in processed foods. scirp.org

Key factors affecting pheophytin a stability include:

Temperature: Heat is a major factor in the degradation of pheophytin a. foodandnutritionjournal.orgacs.orgresearchgate.net Thermal processing, such as that used in canning or cooking, can lead to the conversion of chlorophyll to pheophytin, and further degradation to compounds like pyropheophytin. foodandnutritionjournal.orgacs.orgresearchgate.net The rate of degradation generally follows first-order kinetics and is highly temperature-dependent. researchgate.net

pH: Acidic conditions promote the conversion of chlorophyll to pheophytin, a process known as pheophytinization. foodandnutritionjournal.orgtaylorandfrancis.com The release of organic acids from plant tissues during processing can lower the pH and accelerate this degradation. foodandnutritionjournal.org Conversely, maintaining a neutral or slightly alkaline pH can help preserve chlorophyll and, by extension, limit the formation of pheophytin. researchgate.netunise.org

Light: As discussed in section 7.1, light exposure, especially in the presence of oxygen, is a primary driver of pheophytin a degradation through photo-oxidation. uva.nltaylorandfrancis.comresearchgate.net Storing products in the dark can significantly reduce this degradation. researchgate.net

Oxygen: The presence of oxygen is crucial for many of the photo-oxidative and some chemical degradation pathways. mdpi.comtaylorandfrancis.com Limiting oxygen exposure can enhance the stability of pheophytin a. researchcommons.org

Water Activity: Higher water activity has been shown to increase the rate of chlorophyll degradation, which includes its conversion to pheophytin. taylorandfrancis.com

Heavy Metals: Contamination with heavy metals like copper and zinc can lead to the formation of metal-pheophytin complexes and promote degradation. mdpi.comtaylorandfrancis.comresearchgate.net

The table below summarizes the impact of various processing methods on chlorophyll and pheophytin a levels in different food matrices.

Food MatrixProcessing MethodEffect on Pheophytin aReference
Pistachio Nuts Roasting (60 min)85% decrease in pheophytin a levels foodandnutritionjournal.org
Spinach HeatingIncreased levels of pheophytin a due to pheophytinization foodandnutritionjournal.org
Olives FermentationChlorophylls are converted to pheophytins and pyropheophytins foodandnutritionjournal.org
Green Peas Blanching/HeatingFormation of pheophytins from chlorophylls scirp.orgresearchgate.net
Seaweeds Boiling/MicrowavingCooking induces pheophytinization; stability varies by species csic.es
Virgin Olive Oil Thermal TreatmentDegradation to intermediary products like pyropheophytin acs.org

These factors are often interconnected. For example, the thermal degradation of pheophytin a in virgin olive oil is a complex process involving competitive reactions that are influenced by temperature. acs.org Similarly, in processed green vegetables, the interplay of heat and pH significantly affects the conversion of chlorophyll to pheophytin and its subsequent reactions. researchgate.net Understanding these factors is crucial for controlling the color and quality of food products derived from green plants.

Advanced Methodological Approaches in Pheophytin a Research

Isotope Tracing and Labeling Strategies (e.g., 15N Incorporation)

Isotope tracing has emerged as a powerful tool for monitoring the metabolic fate of molecules within biological systems. In the context of Pheophytin a research, the incorporation of stable isotopes, particularly ¹⁵N, has enabled scientists to track the biosynthesis and turnover of this crucial compound. researchgate.net

A significant application of this methodology is the use of ¹⁵N-labeled precursors in growth media for photosynthetic organisms. researchgate.net By supplying organisms with compounds such as K¹⁵NO₃ and (¹⁵NH₄)₂SO₄, researchers can induce the incorporation of the heavy nitrogen isotope into the tetrapyrrole ring of chlorophylls (B1240455) and, consequently, into Pheophytin a. acs.org This labeling allows for the differentiation between newly synthesized molecules and the existing pool.

The analysis of ¹⁵N incorporation is often achieved through mass spectrometry. nih.gov For instance, positive-ion atmospheric pressure ionization electrospray mass spectrometry can be used to measure the ¹⁵N content of Pheophytin a with high precision following a simple solvent extraction from plant tissue. nih.gov The molecular weight of Pheophytin a isolated from organisms grown in varying ¹⁴N/¹⁵N ratios shows a linear correlation with the isotopic input, allowing for quantitative analysis. nih.gov This approach has been successfully employed in studies involving the algae Chlamydomonas reinhardtii and in investigating nitrogen fixation in Medicago truncatula symbiotic with Sinorhizobium meliloti. nih.gov

Furthermore, ¹⁵N labeling has been utilized to study the biosynthesis of other natural products in conjunction with Pheophytin a, providing insights into nutrient limitations and metabolic pathways. researchgate.net For example, studies on the marine cyanobacterium Lyngbya majuscula have used ¹⁵N labeling to investigate the production of jamaicamides, with Pheophytin a serving as an internal reference for nitrogen incorporation. researchgate.net

The isotopic offset between Pheophytin a and bulk leaf tissue (¹⁵εpheo−leaf) has also been examined. Studies have shown this offset to be relatively small and consistent across various environmental conditions, suggesting that the nitrogen isotope composition of Pheophytin a (δ¹⁵Npheo) can serve as a reliable proxy for the bulk leaf nitrogen isotope composition (δ¹⁵Nleaf). copernicus.org This finding has significant implications for paleo-reconstruction of the nitrogen cycle, as Pheophytin a is preserved in soil and sediment records. copernicus.org

Genetic Modification and Mutagenesis Studies (e.g., PSII Mutants)

Genetic modification and site-directed mutagenesis have been pivotal in dissecting the structure-function relationships of Pheophytin a within Photosystem II (PSII). By altering specific amino acid residues in the proteins that bind Pheophytin a and other cofactors, researchers can observe the resulting effects on photosynthetic processes.

A primary target for mutagenesis is the D1 protein of the PSII reaction center. For example, the glutamic acid residue at position 130 of the D1 polypeptide (D1-E130) is thought to form a hydrogen bond with the ring V carbonyl group of the active Pheophytin a (PheoD1). researchgate.netnih.gov Mutating this residue to other amino acids, such as glutamine (Gln) or leucine (B10760876) (Leu), has been shown to alter the redox potential of the PheoD1/PheoD1⁻ couple. researchgate.netnih.govpnas.org These changes in redox potential, in turn, affect the kinetics of charge separation and recombination, as well as the sensitivity to high light. nih.govpnas.org

In the cyanobacterium Thermosynechococcus elongatus, changing D1-E130 to glutamine resulted in a negative shift of the PheoD1 redox potential by approximately -30mV. nih.gov Similarly, in Chlamydomonas reinhardtii, mutations at this site designed to weaken or remove the hydrogen bond strongly affected the g-tensor of the Pheophytin a radical anion, as observed through high-field electron paramagnetic resonance (EPR). researchgate.net

Mutagenesis studies have also been employed to investigate the roles of other amino acid residues and cofactors in PSII. For instance, replacing the inactive-branch Pheophytin with a chlorophyll (B73375) molecule by mutating the D1-L210 residue to a histidine (D1-L210H) altered the energy distribution among the PSII reaction center cofactors. acs.org Other studies have focused on mutating histidine residues in the CP47 protein, which are believed to be chlorophyll ligands. osti.gov These mutations can lead to decreased light-harvesting efficiency and the formation of pigments that resemble Pheophytin a. osti.gov

These genetic approaches, often conducted in model organisms like the cyanobacterium Synechocystis sp. PCC 6803 and the green alga Chlamydomonas reinhardtii, have provided a wealth of information on how the protein environment fine-tunes the function of Pheophytin a in photosynthesis. acs.orgosti.gov

Reconstitution Experiments for Functional Characterization

Reconstitution experiments offer a powerful in vitro approach to study the functional properties of Pheophytin a and its interactions with the protein environment. These experiments typically involve the isolation of pigment-depleted Photosystem II reaction centers (PSII-RCs) and their subsequent reconstitution with native or modified pigments.

One common procedure involves the preparation of PSII-RCs that are deficient in one or more chlorophyll a molecules. jcu.cz These "5-Chl PS II-RCs" can then be incubated with externally added chlorophyll a or its derivatives, leading to the reconstitution of the "6-Chl PS II-RC" complex. jcu.cz The success of the reconstitution can be monitored by various spectroscopic techniques, including absorption, fluorescence, and circular dichroism spectroscopy. acs.orgjcu.cz

These experiments have demonstrated that the extraction of a specific chlorophyll molecule is often reversible. jcu.cz Furthermore, they have allowed researchers to introduce chemically modified Pheophytins or other pigments into the Pheophytin-binding sites of the PSII-RC. acs.org For example, resonance Raman and circular dichroism spectral analyses of PSII-RCs reconstituted with modified Pheophytins have revealed that such substitutions can perturb the excitonic interactions between the core pigments without substantially altering the binding environment of the other cofactors. acs.org

Reconstitution experiments have also been used in conjunction with uniformly ¹³C biosynthetically labeled Pheophytin a to characterize its ground state in bacterial photosynthetic reaction centers. acs.org By using 2-D solid-state ¹³C magic angle spinning NMR spectroscopy, researchers have been able to assign many of the ¹³C resonances of the reconstituted Pheophytin a and identify parts of the molecule that interact with the protein. acs.org

Kinetic Analysis of Biochemical Reactions and Degradation Processes

Kinetic analysis provides quantitative insights into the rates and mechanisms of biochemical reactions and degradation processes involving Pheophytin a. These studies often employ rapid-mixing techniques, such as stopped-flow spectroscopy, coupled with various detection methods.

The conversion of chlorophyll a to Pheophytin a, a key step in chlorophyll degradation, has been a major focus of kinetic studies. This reaction, known as pheophytinization, typically follows first-order kinetics. nih.govacs.org The rate of this reaction is influenced by factors such as temperature, pH, and the presence of certain ions. nih.govacs.orgacs.org For example, in heated broccoli juice, the degradation of chlorophyll a to Pheophytin a was found to be more rapid at higher temperatures, with an activation energy of approximately 71.04 kJ/mol. nih.govacs.org Studies on monomolecular films of chlorophyll a have shown that the half-life of the conversion to Pheophytin a on an acidic substrate is on the order of minutes. acs.org

The subsequent degradation of Pheophytin a has also been investigated. In virgin olive oils, the thermal degradation of Pheophytin a involves competitive reactions that alter the isocyclic ring, forming products like pyropheophytin, or affect the porphyrin ring, leading to colorless compounds. acs.orgcsic.es

Kinetic studies have also been crucial in understanding the enzymatic reactions involving Pheophytin a. For instance, the enzyme pheophytinase (PPH) specifically hydrolyzes the phytol (B49457) chain from Pheophytin a to produce pheophorbide a. nih.gov Kinetic analysis of PPH activity has revealed that it follows Michaelis-Menten kinetics with a specific affinity for Pheophytin a and is competitively inhibited by chlorophyll a. nih.gov

Furthermore, the kinetics of metal ion incorporation into Pheophytin a to form metallochlorophylls have been studied using stopped-flow electronic absorption spectroscopy. nih.govresearchgate.net These studies have elucidated the roles of the solvent and counter ions in either assisting or hindering the metalation reaction. nih.govresearchgate.net

Future Directions and Emerging Research Areas for Pheophytin a

Elucidation of Detailed Molecular Mechanisms in Photosynthetic Complexes

While it is established that pheophytin a acts as the primary electron acceptor in Photosystem II (PSII), the intricate details of its molecular interactions and the precise mechanisms governing electron transfer are still areas of active investigation. nih.govnih.gov Future research will likely focus on several key aspects to unravel the complex role of pheophytin a.

One area of focus is the continued refinement of our understanding of the electron transfer pathway. acs.orgpnas.org High-level ab initio computations and advanced spectroscopic techniques are being employed to model the ultrafast electron transfer from the excited primary donor, P680, to pheophytin a. acs.orgaip.org These studies aim to elucidate the role of conical intersections and the specific molecular orientations between pheophytin a and the subsequent quinone acceptor (Q_A) that facilitate this rapid and efficient process. acs.orgaip.org Understanding these dynamics at a quantum level is crucial for a complete picture of photosynthetic energy conversion.

Furthermore, the influence of the protein environment on the function of pheophytin a is a significant area of future inquiry. The specific amino acid residues surrounding the pheophytin a binding pocket are known to modulate its redox potential and stability. researchgate.net For instance, studies on the cyanobacterium Acaryochloris marina, which contains chlorophyll (B73375) d, have shown that modifications in the hydrogen bond networks around pheophytin a and the primary plastoquinone (B1678516) acceptor (Q_A) alter their redox potentials to accommodate the lower excitation energy of chlorophyll d. researchgate.net Further research using techniques like Fourier transform infrared (FTIR) spectroscopy and site-directed mutagenesis will help to clarify how these protein-pigment interactions fine-tune the electron transfer process. researchgate.net

The potential dual function of pheophytin, involving not only forward electron transfer but also photoprotection, presents another exciting avenue for research. nih.gov There is evidence to suggest that the pheophytin molecule bound to the D2 protein subunit of the PSII reaction center plays a role in protecting the primary donor, P680, from photoinduced damage by scavenging harmful singlet oxygen species. nih.govfrontiersin.org The unidirectional nature of pheophytin photodamage supports the hypothesis of a protective role for the second, "inactive" electron transfer branch in PSII. nih.govfrontiersin.org Elucidating the precise mechanisms of this photoprotective function and its interplay with the primary electron transfer pathway will be a key area of future investigation.

Key Research Questions for the Future:

What are the precise quantum dynamics governing the ultrafast electron transfer to and from pheophytin a?

How does the protein microenvironment, including specific hydrogen bonding networks, modulate the redox potential and function of pheophytin a?

How did the structure and function of the pheophytin a binding site evolve in different photosynthetic organisms?

Further Investigation of Non-Photosynthetic Biological Roles and Pathways

Emerging research has begun to uncover a range of biological activities of pheophytin a that extend beyond its well-established role in photosynthesis, opening up new frontiers for investigation. These non-photosynthetic functions, primarily in the realms of anticancer and neuroprotective activities, warrant deeper exploration to understand the underlying molecular pathways.

In the context of cancer research, pheophytin a has demonstrated promising anticancer effects. jmb.or.krnih.gov Studies have shown that it can induce apoptosis and inhibit the cell cycle in various cancer cell lines, including glioblastoma, with a degree of specificity for cancerous cells over normal cells. jmb.or.krnih.govresearchgate.netnih.gov One proposed mechanism involves the interaction of pheophytin a with the mitochondrial translocator protein (TSPO), leading to a reduction in mitochondrial membrane potential and subsequent apoptosis. researchgate.netnih.gov Future research should aim to:

Identify specific molecular targets: Beyond TSPO, what other cellular components does pheophytin a interact with to exert its anticancer effects?

Elucidate signaling pathways: Which specific apoptotic and cell cycle regulatory pathways are modulated by pheophytin a in different types of cancer cells?

Investigate in vivo efficacy: While in vitro studies are promising, further in vivo studies in animal models are crucial to validate the anticancer potential of pheophytin a and to understand its pharmacokinetics and biodistribution. researchgate.net

The neuroprotective properties of pheophytin a represent another significant area for future research. researchgate.net It has been shown to promote neurite outgrowth and protect against oxidative damage in neuronal cells. researchgate.netimrpress.com The proposed mechanisms include the mitigation of mitochondrial dysfunction and the enhancement of cellular antioxidant defenses. imrpress.comwisdomlib.org Preliminary studies also suggest its potential as a therapeutic agent in conditions like stroke and ischemic brain injury by reducing oxidative stress. imrpress.comwisdomlib.orgimrpress.com Future investigations in this area should focus on:

Defining neuroprotective mechanisms: How does pheophytin a protect neurons at the molecular level? Does it interact with specific receptors or signaling molecules in the brain?

Exploring therapeutic applications: Can pheophytin a or its derivatives be developed into effective treatments for neurodegenerative diseases or acute brain injuries?

Understanding structure-activity relationships: How do modifications to the pheophytin a molecule affect its neuroprotective potency and specificity?

Table of Investigated Non-Photosynthetic Biological Activities of Pheophytin a

Biological ActivityObserved EffectsProposed Mechanisms of ActionReferences
AnticancerInduces apoptosis, arrests cell cycle (G0/G1 or S phase), hinders cell migration, fragments DNA.Binds to mitochondrial translocator protein (TSPO), reduces mitochondrial membrane potential. jmb.or.kr, researchgate.net, nih.gov, nih.gov
NeuroprotectionPromotes neurite outgrowth, reduces oxidative damage in neurodegenerative models.Mitigates mitochondrial dysfunction, enhances cellular antioxidant defenses. imrpress.com, wisdomlib.org, researchgate.net
Anti-inflammatorySuppresses the production of inflammatory mediators like nitric oxide (NO) and prostaglandin (B15479496) E2 (PGE2).Inhibition of inflammatory pathways. researchgate.net, researchgate.net

Applications in Biomimetic Energy Conversion Systems

The highly efficient charge separation and electron transfer properties of pheophytin a within the natural photosynthetic apparatus make it a compelling model for the development of artificial energy conversion systems. royalsocietypublishing.orgnih.gov Researchers are exploring ways to harness these principles to create novel technologies for solar energy conversion, often referred to as "artificial photosynthesis." royalsocietypublishing.orgnih.govmdpi.com

A key area of research is the design and assembly of molecular-based, solar-energy-converting devices that mimic the "front-end" of natural photosynthesis. royalsocietypublishing.orgnih.gov In PSII, the initial conversion of light energy into an electrochemical potential generates a radical pair state, P680•+Pheo•−. royalsocietypublishing.orgnih.gov This process is remarkably efficient, with a maximum thermodynamic efficiency of about 70%. royalsocietypublishing.orgnih.gov The goal of biomimetic systems is to replicate this efficient charge separation in a synthetic environment. This involves creating systems where a light-absorbing molecule (a sensitizer) transfers an electron to a pheophytin-like acceptor, which then passes the electron on to other components to generate a current or drive a chemical reaction. pnas.orgresearchgate.net

Future research in this field will likely focus on:

Developing robust pheophytin-based components: This includes synthesizing stable pheophytin derivatives and integrating them into artificial systems.

Optimizing the interface with other materials: For practical applications, pheophytin-based components need to be effectively coupled to electrodes or catalysts. researchgate.netpurdue.edu Controlling the interactions and orientation of these molecules at the nanoscale is a significant challenge. pnas.org

Creating integrated systems: The ultimate goal is to build complete artificial photosynthetic devices that can, for example, use solar energy to split water into hydrogen and oxygen, or to reduce carbon dioxide into fuels. mdpi.com

The development of bio-hybrid systems, which incorporate actual photosynthetic components like PSII or its reaction center into artificial devices, is another promising direction. researchgate.net While still in its early stages, this approach could leverage the unparalleled efficiency of natural photosynthetic machinery. pnas.org

Exploring its Role in Plant Stress Responses and Photoprotection

The integrity and efficiency of the photosynthetic apparatus are constantly challenged by environmental stressors, particularly excess light. portlandpress.com Plants have evolved sophisticated photoprotective mechanisms to prevent or mitigate damage from such conditions. portlandpress.comresearchgate.netyoutube.com While the role of carotenoids and the xanthophyll cycle in dissipating excess energy is well-documented, the specific contributions of pheophytin a to these processes are an emerging area of interest. scienceinschool.org

As mentioned previously, there is growing evidence for a direct photoprotective role of the D2-bound pheophytin a in PSII, where it may help to quench reactive oxygen species. nih.govfrontiersin.org This suggests that pheophytin a is not just a passive component of the electron transport chain but an active participant in protecting the photosynthetic machinery from photodamage. nih.gov

Future research should aim to unravel the complex interplay between pheophytin a, chlorophyll metabolism, and plant stress responses. Key questions include:

How is the metabolism of pheophytin a, including the activity of pheophytinase, regulated in response to different environmental stressors like drought, salinity, and extreme temperatures? nih.govmdpi.comencyclopedia.pub

Are there signaling pathways that link the status of pheophytin a or its degradation products to the expression of stress-responsive genes? researchgate.net

Can manipulating the levels or stability of pheophytin a in crops enhance their resilience to challenging environmental conditions?

Understanding these roles could provide new targets for breeding or genetically engineering crops with improved stress tolerance and photosynthetic performance. nih.gov

Q & A

Basic Research Questions

Q. How can Pheophytin a be reliably detected and quantified in photosynthetic reaction centers?

  • Methodological Answer : Utilize femtosecond transient absorption spectroscopy with excitation wavelengths between 670–695 nm to monitor pheophytin a reduction kinetics. Ground-state bleaching at 545 nm and anion absorption at 460 nm are key spectral markers . For structural characterization, employ 2-D <sup>13</sup>C magic angle spinning (MAS) NMR on <sup>13</sup>C-labeled samples to resolve electronic ground states and binding interactions .

Q. What experimental designs are optimal for studying Pheophytin a’s role in electron transfer?

  • Methodological Answer : Use reaction centers reconstituted with uniformly <sup>13</sup>C-labeled pheophytin a to track electron density changes. Combine transient absorption spectroscopy (time resolution: 21 ps) with cryogenic conditions (e.g., 295 K) to isolate primary radical pair formation (P680<sup>+</sup>Ph<sup>−</sup>) and minimize multiphoton artifacts . Compare results across organisms (e.g., Rhodobacter sphaeroides vs. cyanobacteria) to assess functional conservation .

Q. What purification and reconstitution protocols ensure Pheophytin a stability for in vitro studies?

  • Methodological Answer : Isolate pheophytin a via HPLC fractionation using C18 reverse-phase columns and methanol/acetone gradients. Validate purity via UV-Vis spectra (maxima at 410, 505, 535, 610, and 665 nm) and mass spectrometry. For reconstitution into reaction centers, maintain anaerobic conditions and monitor binding efficiency via fluorescence quenching assays .

Advanced Research Questions

Q. How can researchers resolve contradictions in Pheophytin a reduction kinetics across studies?

  • Methodological Answer : Discrepancies in reduction rates (e.g., 21 ps vs. slower processes) may arise from excitation intensity thresholds or sample preparation. Standardize protocols: (1) Use excitation intensities below 10<sup>13</sup> photons/cm<sup>2</sup> to avoid multiphoton effects; (2) Validate sample integrity via circular dichroism spectroscopy to confirm protein-pheophytin interactions . For conflicting data, apply global kinetic fitting models to deconvolute overlapping decay components .

Q. What methodological challenges arise in characterizing Pheophytin a’s electronic interactions using solid-state NMR?

  • Methodological Answer : Challenges include signal broadening due to paramagnetic centers (e.g., Mn4CaO5 cluster in PSII) and low isotopic enrichment. Mitigate these by: (1) Using multispin <sup>13</sup>C labeling to enhance sensitivity; (2) Employing 2-D <sup>13</sup>C-<sup>13</sup>C correlation spectroscopy at 8–10 kHz MAS to resolve chemical shifts altered by protein binding . Compare reconstituted systems with native complexes to identify artifactual shifts.

Q. How can Pheophytin a’s degradation products be tracked in environmental monitoring studies?

  • Methodological Answer : In marine plankton, measure pheophytin a relative content (%) via HPLC-PDA with chlorophyll a as a reference. Account for spatial-temporal variability by sampling surface and bottom waters monthly. Use ANOVA to assess interannual trends (e.g., no significant trends observed from 2004–2012 in Black Sea studies) and correlate with abiotic factors (light, temperature) .

Methodological Frameworks for Research Design

Q. What frameworks ensure rigorous formulation of Pheophytin a-related research questions?

  • Answer : Apply the PICO framework:

  • Population : Photosynthetic complexes (e.g., PSII, bacterial reaction centers).
  • Intervention : Spectroscopic or biochemical perturbations (e.g., site-directed mutagenesis).
  • Comparison : Wild-type vs. mutant systems or different taxa.
  • Outcome : Electron transfer efficiency, structural dynamics.
    Evaluate feasibility using FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) .

Q. How should contradictory data on Pheophytin a’s symmetry in reaction centers be analyzed?

  • Answer : Conduct comparative NMR studies on reconstituted vs. native systems. For example, in Rhodobacter sphaeroides, pheophytin a’s ground-state symmetry shows no electrostatic asymmetry despite functional electron transfer asymmetry. Use density functional theory (DFT) to model interactions (e.g., Glu L104 binding) and validate with mutagenesis .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
methyl (3R,21S,22S)-16-ethenyl-11-ethyl-4-hydroxy-12,17,21,26-tetramethyl-22-[3-oxo-3-[(E,7S,11S)-3,7,11,15-tetramethylhexadec-2-enoxy]propyl]-7,23,24,25-tetrazahexacyclo[18.2.1.15,8.110,13.115,18.02,6]hexacosa-1,4,6,8(26),9,11,13(25),14,16,18(24),19-undecaene-3-carboxylate
Reactant of Route 2
Reactant of Route 2
methyl (3R,21S,22S)-16-ethenyl-11-ethyl-4-hydroxy-12,17,21,26-tetramethyl-22-[3-oxo-3-[(E,7S,11S)-3,7,11,15-tetramethylhexadec-2-enoxy]propyl]-7,23,24,25-tetrazahexacyclo[18.2.1.15,8.110,13.115,18.02,6]hexacosa-1,4,6,8(26),9,11,13(25),14,16,18(24),19-undecaene-3-carboxylate

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.